![molecular formula C12H7ClN4OS B304757 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304757.png)
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as CTPI, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling pathways. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
There are several future directions for the study of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential area of research is the development of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one-based therapeutics for the treatment of cancer and neurological disorders. Another area of research is the development of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one-based organic semiconductors for use in electronic devices. Additionally, the use of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one as a pesticide in agriculture warrants further investigation.
Conclusion:
In summary, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its biological activity by inhibiting various enzymes and signaling pathways and exhibits a range of biochemical and physiological effects. While 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has some limitations for lab experiments, it is a promising candidate for the development of new therapeutic agents, organic semiconductors, and pesticides.
Métodos De Síntesis
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized through a multistep reaction using 4-chlorobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate as starting materials. The reaction involves the formation of a Schiff base followed by cyclization and oxidation to yield 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. The synthesis of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been optimized by various research groups to improve yield and purity.
Aplicaciones Científicas De Investigación
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial activities. 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential use in the development of organic semiconductors and as a pesticide in agriculture.
Propiedades
Nombre del producto |
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Fórmula molecular |
C12H7ClN4OS |
Peso molecular |
290.73 g/mol |
Nombre IUPAC |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10? |
Clave InChI |
QVUPYJBJSXLFPY-DKVUJQLHSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Cl |
SMILES |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



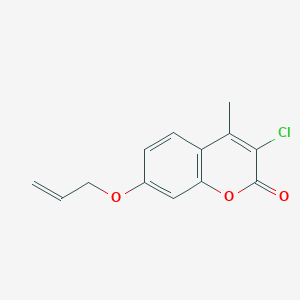
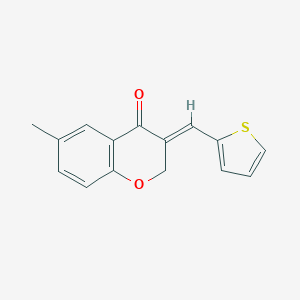
![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)

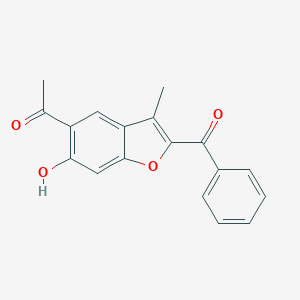
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
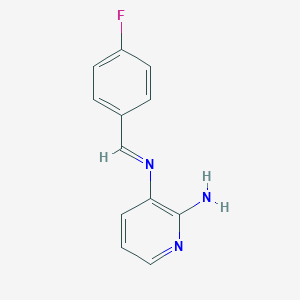
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
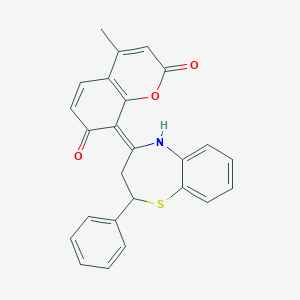
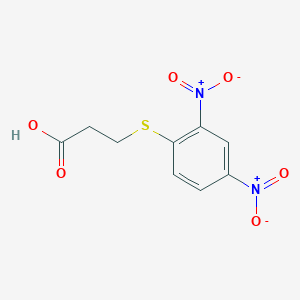
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)
